[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid
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Overview
Description
The compound [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[143004,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling to form the core structure. Subsequent steps involve the introduction of the chloro, methoxy, and phosphinic acid groups, as well as the formation of the diazatricyclo nonadecan ring system. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques. Additionally, scaling up the production process would require thorough validation to ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
The compound [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy and amino groups can be oxidized under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while substitution of the chloro group could result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying biological processes at the molecular level. Its ability to interact with specific biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its multiple functional groups and complex structure suggest that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure and functional groups may impart desirable characteristics such as enhanced stability, reactivity, or mechanical strength.
Mechanism of Action
The mechanism of action of [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinoline
- 14-(Cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecane
- [(2,6-Difluorophenyl)methyl]phosphinic acid
Uniqueness
The uniqueness of [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C46H56ClF2N6O8PS |
---|---|
Molecular Weight |
957.5 g/mol |
IUPAC Name |
[18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C46H56ClF2N6O8PS/c1-26(2)50-44-52-36(25-65-44)35-21-39(30-18-19-38(61-3)40(47)41(30)51-35)62-29-20-37-42(56)54-46(64(59,60)24-31-32(48)15-11-16-33(31)49)22-27(46)12-7-5-4-6-8-17-34(43(57)55(37)23-29)53-45(58)63-28-13-9-10-14-28/h11,15-16,18-19,21,25-29,34,37H,4-10,12-14,17,20,22-24H2,1-3H3,(H,50,52)(H,53,58)(H,54,56)(H,59,60) |
InChI Key |
RFGUWOCFYCYEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)OC4CC5C(=O)NC6(CC6CCCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |
Origin of Product |
United States |
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